N-(1,3-benzodioxol-5-yl)-2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
CAS No.: 477330-17-9
Cat. No.: VC11303902
Molecular Formula: C22H16BrN5O3S
Molecular Weight: 510.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477330-17-9 |
|---|---|
| Molecular Formula | C22H16BrN5O3S |
| Molecular Weight | 510.4 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C22H16BrN5O3S/c23-15-3-6-17(7-4-15)28-21(14-2-1-9-24-11-14)26-27-22(28)32-12-20(29)25-16-5-8-18-19(10-16)31-13-30-18/h1-11H,12-13H2,(H,25,29) |
| Standard InChI Key | KTUVIZSFIXCIGB-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)C5=CN=CC=C5 |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)C5=CN=CC=C5 |
Introduction
The compound N-(1,3-benzodioxol-5-yl)-2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a complex organic molecule that integrates several pharmacologically active moieties, including a benzodioxole ring, a triazole ring, and a sulfanyl linkage. This unique combination suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents with diverse biological activities.
Synthesis and Chemical Reactions
The synthesis of compounds with similar structures typically involves multi-step reactions. For instance, the formation of an acetamide derivative from 1,3-benzodioxole can be followed by the introduction of a triazole ring through cyclization reactions involving appropriate precursors such as 4-bromophenyl and pyridine derivatives. The specific synthesis route for N-(1,3-benzodioxol-5-yl)-2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide would likely involve similar strategies but with adjustments to incorporate the pyridin-3-yl group instead of pyridin-4-yl.
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume